molecular formula C5H10N4 B10901861 2-Hydrazino-1,4-dimethyl-1h-imidazole

2-Hydrazino-1,4-dimethyl-1h-imidazole

Cat. No.: B10901861
M. Wt: 126.16 g/mol
InChI Key: PHDGRWYYUUPLPB-UHFFFAOYSA-N
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Description

2-Hydrazino-1,4-dimethyl-1h-imidazole is a heterocyclic compound featuring an imidazole ring substituted with hydrazino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-1,4-dimethyl-1h-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethylimidazole with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-1,4-dimethyl-1h-imidazole undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: Reduction reactions can convert the hydrazino group into an amino group.

    Substitution: The methyl groups on the imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted imidazoles.

Scientific Research Applications

2-Hydrazino-1,4-dimethyl-1h-imidazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Research explores its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the development of novel materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-Hydrazino-1,4-dimethyl-1h-imidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

    1,4-Dimethylimidazole: Lacks the hydrazino group, making it less reactive in certain chemical transformations.

    2-Amino-1,4-dimethylimidazole: Similar structure but with an amino group instead of a hydrazino group, leading to different reactivity and applications.

    2-Hydrazinoimidazole: Lacks the methyl groups, which can affect its electronic properties and reactivity.

Uniqueness: 2-Hydrazino-1,4-dimethyl-1h-imidazole is unique due to the presence of both hydrazino and methyl groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

(1,4-dimethylimidazol-2-yl)hydrazine

InChI

InChI=1S/C5H10N4/c1-4-3-9(2)5(7-4)8-6/h3H,6H2,1-2H3,(H,7,8)

InChI Key

PHDGRWYYUUPLPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)NN)C

Origin of Product

United States

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